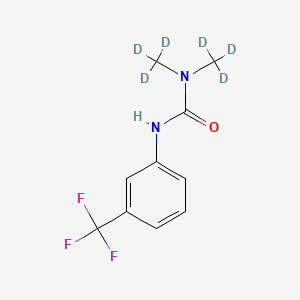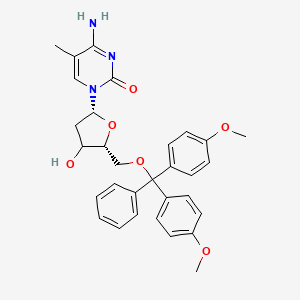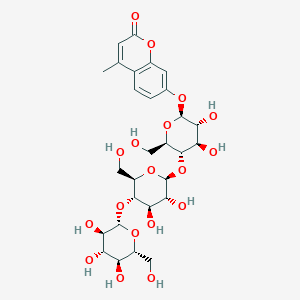
4-MEthylumbelliferyl |A-cellotrioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl β-D-cellotrioside is a fluorescent substrate used primarily in the study of cellulase activity. It is hydrolyzed by cellulase enzymes to produce 4-methylumbelliferone, a compound that emits fluorescence, making it useful for kinetic studies of cellulases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl β-D-cellotrioside typically involves the glycosylation of 4-methylumbelliferone with cellotriosyl donors. The reaction conditions often include the use of glycosyl donors such as cellotriosyl bromide and a base like silver carbonate in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for 4-Methylumbelliferyl β-D-cellotrioside are not widely documented. the process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product would then be purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
4-Methylumbelliferyl β-D-cellotrioside primarily undergoes hydrolysis reactions catalyzed by cellulase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of cellulase enzymes and occurs under mild conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside is 4-methylumbelliferone, which is a fluorescent compound .
科学的研究の応用
4-Methylumbelliferyl β-D-cellotrioside is widely used in scientific research for studying the kinetics and activity of cellulase enzymes. It is particularly useful in:
Biochemistry: Used as a substrate in enzyme assays to measure cellulase activity.
Molecular Biology: Employed in the study of gene expression related to cellulase production.
Industrial Applications: Utilized in the development of biofuels by studying the breakdown of cellulose.
作用機序
The mechanism of action of 4-Methylumbelliferyl β-D-cellotrioside involves its hydrolysis by cellulase enzymes. The cellulase enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone. This compound then emits fluorescence when exposed to UV light, allowing for the quantification of enzyme activity .
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl β-D-cellobioside: Another substrate for cellulase enzymes, used similarly to study cellulase activity.
4-Methylumbelliferyl β-D-glucuronide: Used as a substrate for β-glucuronidase assays.
4-Methylumbelliferyl phosphate: A substrate for phosphatase assays.
Uniqueness
4-Methylumbelliferyl β-D-cellotrioside is unique in its ability to provide detailed kinetic data on cellulase activity due to its specific hydrolysis by these enzymes. Its fluorescent properties make it particularly valuable for real-time monitoring of enzyme activity .
特性
分子式 |
C28H38O18 |
|---|---|
分子量 |
662.6 g/mol |
IUPAC名 |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3/t13-,14-,15-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27+,28+/m1/s1 |
InChIキー |
DTPBJHCTIBQLMO-LZSHORFZSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


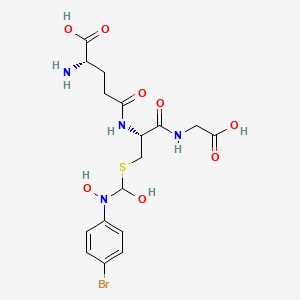
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
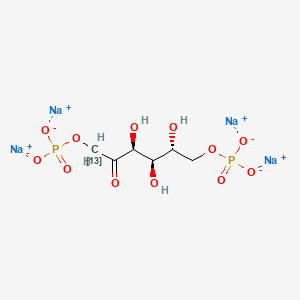
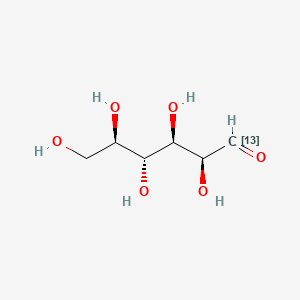
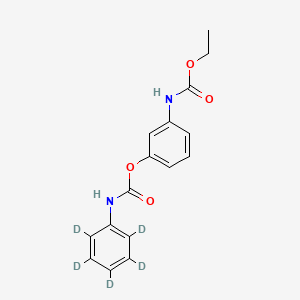
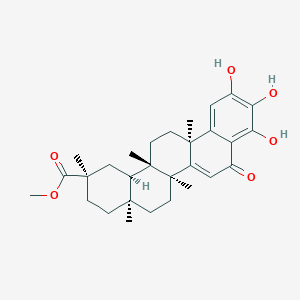
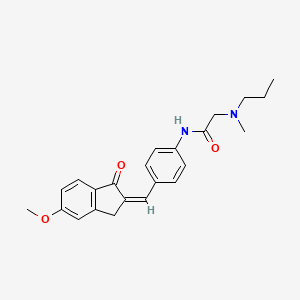
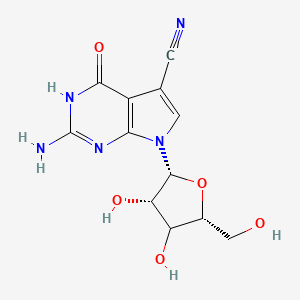
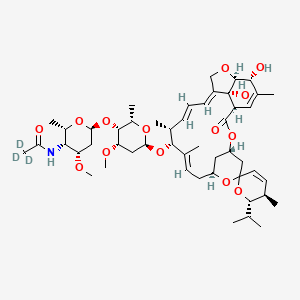
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
